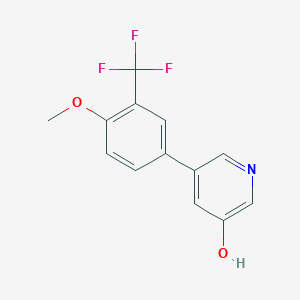
2-Hydroxy-3-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(4-methoxy-3-trifluoromethylphenyl)pyridine, abbreviated as 2-OH-3-MTP, is an organic compound with a broad range of applications in the field of scientific research. It is a highly versatile compound, with potential for use in a variety of laboratory experiments and research applications. It has been used in the synthesis of a variety of compounds, and its unique properties make it a valuable asset for scientific research.
科学的研究の応用
2-OH-3-MTP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as heterocycles, chiral ligands, and organometallic compounds. It has also been used in the synthesis of a variety of drugs, such as anti-cancer agents, anti-inflammatory agents, and antibiotics. In addition, it has been used in the synthesis of a variety of materials, such as polymers, nanomaterials, and semiconductors.
作用機序
2-OH-3-MTP is a highly versatile compound, and its unique properties make it a valuable asset for scientific research. It has been shown to interact with a variety of molecules, including proteins and enzymes, and to modify their activity. It has also been shown to interact with DNA, and to affect its structure and function. In addition, it has been shown to interact with a variety of cell membrane components, and to affect their function.
Biochemical and Physiological Effects
2-OH-3-MTP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, and to modulate the activity of a variety of proteins. In addition, it has been shown to have anti-cancer, anti-inflammatory, and antimicrobial effects.
実験室実験の利点と制限
2-OH-3-MTP has a number of advantages for use in laboratory experiments. It is a highly versatile compound, with potential for use in a variety of laboratory experiments and research applications. It is also a relatively stable compound, with a low potential for degradation or decomposition. However, 2-OH-3-MTP also has a number of limitations for use in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, it is a highly reactive compound, and it can be difficult to handle and store safely.
将来の方向性
2-OH-3-MTP has a wide range of potential applications in scientific research, and its unique properties make it a valuable asset for scientific research. In the future, it may be used in the synthesis of a variety of compounds, such as heterocycles, chiral ligands, and organometallic compounds. In addition, it may be used in the synthesis of a variety of drugs, such as anti-cancer agents, anti-inflammatory agents, and antibiotics. It may also be used in the synthesis of a variety of materials, such as polymers, nanomaterials, and semiconductors. Furthermore, it may be used to study the biochemical and physiological effects of a variety of molecules, including proteins and enzymes, and to modify their activity. Finally, it may be used to study the interaction of a variety of molecules with cell membrane components, and to affect their function.
合成法
2-OH-3-MTP can be synthesized using a variety of methods, including the use of a Grignard reaction and a palladium-catalyzed Heck reaction. In the Grignard reaction, a Grignard reagent is reacted with an appropriate substrate in the presence of a suitable solvent, such as diethyl ether. This reaction yields 2-OH-3-MTP as the product. In the palladium-catalyzed Heck reaction, a palladium catalyst is used to catalyze the reaction between an aryl halide and an alkyne in the presence of a suitable base, such as potassium carbonate. This reaction yields 2-OH-3-MTP as the product.
特性
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-11-5-4-8(7-10(11)13(14,15)16)9-3-2-6-17-12(9)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZZGOGETCPNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CNC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683216 |
Source


|
| Record name | 3-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-29-0 |
Source


|
| Record name | 3-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














